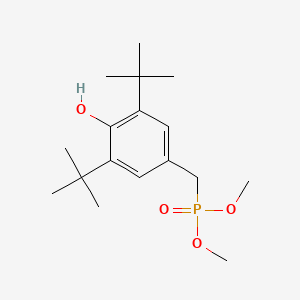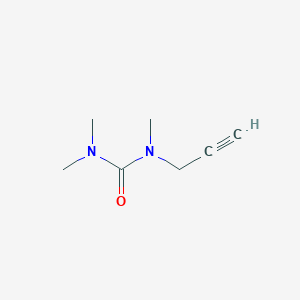
ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate
Descripción general
Descripción
ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, a methyl group, and a pyridyl group attached to an acrylate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-3-(2-pyridyl)acrylate typically involves the reaction of 2-methyl-3-(2-pyridyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-methyl-3-(2-pyridyl)acrylate may involve continuous flow processing. This method allows for the superheating of solvents and elevated reaction temperatures, which are not possible in conventional batch reactions. Continuous flow processing offers advantages such as shorter reaction times, increased safety, and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions: ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates.
Aplicaciones Científicas De Investigación
ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a co-monomer in various polymerization reactions.
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-3-(2-pyridyl)acrylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3-(2-pyridyl)acrylate: Lacks the methyl group at the 2-position.
Methyl 2-methyl-3-(2-pyridyl)acrylate: Contains a methyl ester group instead of an ethyl ester group.
2-Methyl-3-(2-pyridyl)acrylic acid: The carboxylic acid form of the compound.
Uniqueness: ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is unique due to the presence of both the ethyl ester and the methyl group, which confer distinct reactivity and properties
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
ethyl 2-methyl-3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)8-10-6-4-5-7-12-10/h4-8H,3H2,1-2H3 |
Clave InChI |
WUOWSMMMIWBRDY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=N1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid](/img/structure/B8597268.png)











![1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine](/img/structure/B8597371.png)
